molecular formula C24H25N5O2 B11118957 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11118957
M. Wt: 415.5 g/mol
InChI Key: PEDTWPYSNNPFJF-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a benzyl group at position 7, a methyl substituent at position 11, and a branched carboxamide moiety at position 3. The imino and oxo groups at positions 6 and 2, respectively, suggest reactivity in hydrogen-bonding or coordination chemistry.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-15(2)13-26-23(30)18-12-19-22(27-21-16(3)8-7-11-28(21)24(19)31)29(20(18)25)14-17-9-5-4-6-10-17/h4-12,15,25H,13-14H2,1-3H3,(H,26,30)

InChI Key

PEDTWPYSNNPFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Triazatricyclic Core: The core structure can be synthesized through a series of cyclization reactions, often starting with a suitable precursor such as a substituted benzylamine. The cyclization can be facilitated by reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperatures.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the imino, oxo, and carboxamide groups. This can be achieved through reactions such as imination, oxidation, and amidation, using reagents like ammonia, hydrogen peroxide, and carboxylic acids, respectively.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and imino groups. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can target the oxo and imino groups, converting them to hydroxyl and amine groups, respectively. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Reagents like sodium methoxide (NaOMe) can be used for such transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde derivatives, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, structural features, and functional properties.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Analog 2: 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene 7-Oxa-9-aza-spiro[4.5]decane Cyclopentanecarboxylic acid fused with pyrrolidine
Key Substituents Benzyl (C₇), methyl (C₁₁), 2-methylpropyl carboxamide Benzothiazol-2-yl, dimethylamino-phenyl Pyrrolidine-1-carbonyl, hydroxyl-phenyl
Functional Groups Imino (NH), oxo (C=O), carboxamide Oxa (O), dione (two C=O), benzothiazol (S/N-heterocycle) Hydroxyl (-OH), carbonyl (C=O)
Synthetic Route Not explicitly described Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-imines Reaction of spiro intermediates with pyrrolidine
Characterization Methods Inferred: X-ray (SHELX , WinGX ), IR, UV-Vis IR, UV-Vis, elemental analysis IR, elemental analysis, reaction mechanism studies
Potential Applications Hypothesized: Catalysis, medicinal chemistry (based on tricyclic N-heterocycles) Organic synthesis intermediates, photophysical studies Bioactive molecule precursors

Key Observations

Structural Complexity : The target compound’s tricyclic nitrogen-rich core distinguishes it from spirocyclic analogs like Analog 1, which incorporate oxygen and sulfur heteroatoms. This difference may influence electronic properties and binding affinities in medicinal or catalytic contexts .

Substituent Effects: The 2-methylpropyl carboxamide group in the target compound introduces steric bulk and hydrophobicity, contrasting with Analog 1’s planar benzothiazol and dimethylamino-phenyl groups, which enhance π-π stacking and solvatochromic behavior .

Crystallographic and Computational Tools

  • SHELX/SHELXL : Used for refining small-molecule structures, critical for confirming the tricyclic geometry of the target compound .
  • WinGX/ORTEP-3 : Graphical interfaces for modeling complex heterocycles, aiding in visualizing steric interactions in analogs .

Biological Activity

The compound 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties and therapeutic implications.

Chemical Structure and Properties

This compound features a unique tricyclic structure characterized by the presence of nitrogen atoms, which contributes to its biological activity. Its molecular formula is C₁₈H₂₃N₅O₂, with a molecular weight of approximately 438.5 g/mol. The structural complexity includes functional groups such as imino and carboxamide, which are known to influence biological interactions.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₂
Molecular Weight438.5 g/mol
Key Functional GroupsImino, Carboxamide
Tricyclic SystemYes

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of this compound. Preliminary investigations suggest that it may interact with various proteins involved in cell cycle regulation and apoptosis. For instance, compounds with similar structural features have been shown to inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazatricyclo structure allows for significant interactions with cellular targets such as enzymes and receptors involved in metabolic pathways. These interactions may lead to alterations in cellular signaling pathways associated with cancer progression.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a dose-dependent relationship between compound concentration and cell viability .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent for cancer treatment .

Comparative Analysis

To better understand the biological activity of This compound , it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-imino-11-methyl-N-(2-methylpropyl)-7-(2-morpholin-4-ylethyl)-2-oxoSimilar tricyclic structurePotential anticancer activity
N-(furan-2-ylmethyl)-6-iminoContains furan ringAntimicrobial properties
N-(3-Methoxypropyl)-4,4-dimethylDifferent substituentsAntioxidant effects

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.

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